

Unveiling the Low-Temperature Thermodynamic Behavior of Thorium Monosulfide

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Compound of Interest

Compound Name: Thorium sulfide

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A Technical Guide for Researchers in Materials Science and Nuclear Applications

This technical guide provides a comprehensive overview of the thermodynamic properties of thorium monosulfide (ThS) at low temperatures. Thorium monosulfide, a refractory material with a rock-salt crystal structure, is of significant interest for its potential applications in high-temperature thermoelectric devices and as a component in advanced nuclear fuels.[1][2][3] A thorough understanding of its low-temperature thermodynamic behavior is crucial for predicting its performance and stability in these applications. This document summarizes key experimental data, details the methodologies used for their determination, and presents a visual representation of the experimental workflow.

Thermodynamic Data of Thorium Monosulfide

The low-temperature thermodynamic properties of thorium monosulfide have been meticulously investigated, with key parameters such as heat capacity (C_p), standard entropy (S°), the enthalpy function $[(H^\circ - H^\circ_0)/T]$, and the Gibbs energy function $[(G^\circ - H^\circ_0)/T]$ determined from near absolute zero to 350 K.[4][5]

Below 4.2 K, the heat capacity of thorium monosulfide can be described by the equation: $C_p = 3.70 \times 10^{-3} T + 3.98 \times 10^{-4} T^3 \text{ J } ^\circ\text{K}^{-1} \cdot \text{mole}^{-1}$ where the first term represents the contribution from conduction electrons and the second term is attributed to the lattice heat capacity.[5]

A summary of the thermodynamic functions for stoichiometric thorium monosulfide at selected low temperatures is presented in the following table.

| Temperature (K) | $C^{\circ}p$ (J K ⁻¹ mol ⁻¹) | S° (J K ⁻¹ mol ⁻¹) | $(H^{\circ} - H^{\circ}_0)/T$ (J K ⁻¹ mol ⁻¹) | $-(G^{\circ} - H^{\circ}_0)/T$ (J K ⁻¹ mol ⁻¹) |
|-----------------|---|--|--|---|
| 5 | 0.0683 | 0.0348 | 0.0223 | 0.0125 |
| 10 | 0.415 | 0.155 | 0.108 | 0.047 |
| 15 | 1.34 | 0.46 | 0.32 | 0.14 |
| 20 | 3.01 | 1.01 | 0.70 | 0.31 |
| 25 | 5.30 | 1.82 | 1.25 | 0.57 |
| 30 | 7.91 | 2.86 | 1.94 | 0.92 |
| 40 | 13.1 | 5.4 | 3.6 | 1.8 |
| 50 | 17.8 | 8.4 | 5.5 | 2.9 |
| 60 | 21.7 | 11.6 | 7.5 | 4.1 |
| 80 | 28.0 | 17.9 | 11.2 | 6.7 |
| 100 | 32.8 | 23.9 | 14.6 | 9.3 |
| 150 | 40.1 | 36.9 | 21.6 | 15.3 |
| 200 | 44.1 | 47.7 | 26.9 | 20.8 |
| 250 | 46.4 | 56.8 | 30.8 | 26.0 |
| 298.15 | 47.72 ± 0.24 | 69.81 ± 0.35 | 32.60 ± 0.16 | 37.21 ± 0.19 |
| 350 | 48.8 | 71.4 | 36.5 | 34.9 |

Table 1: Thermodynamic Functions of Stoichiometric Thorium Monosulfide at Selected Temperatures. Data sourced from Flotow et al. (1971).[\[4\]](#)

At 298.15 K, the key thermodynamic values are:

- Heat Capacity ($C^{\circ}p$): 47.72 ± 0.24 J K⁻¹ mol⁻¹[\[4\]](#)
- Standard Entropy (S°): 69.81 ± 0.35 J K⁻¹ mol⁻¹[\[4\]](#)

- Enthalpy Function $[(H^\circ - H^\circ_0)/T]$: $32.60 \pm 0.16 \text{ J K}^{-1} \text{ mol}^{-1}$ [\[4\]](#)
- Gibbs Energy Function $[-(G^\circ - H^\circ_0)/T]$: $37.21 \pm 0.19 \text{ J K}^{-1} \text{ mol}^{-1}$ [\[4\]](#)

The entropy of formation for thorium monosulfide at 298.15 K is calculated to be $-15.46 \pm 0.47 \text{ J K}^{-1} \text{ mol}^{-1}$, with an estimated Gibbs energy of formation of -430 kJ mol^{-1} .[\[5\]](#)[\[6\]](#)

Experimental Protocols

The determination of the low-temperature thermodynamic properties of thorium monosulfide involved two primary calorimetric techniques to cover a wide temperature range.[\[4\]](#)[\[5\]](#)

1. Isoperibol Calorimetry (1 K to 22 K): This method was employed for measurements in the lowest temperature range. An isoperibol calorimeter maintains its surroundings at a constant temperature while the temperature of the sample and its immediate holder (the calorimeter) is measured as a function of time.

- Apparatus: A cryostat with a liquid helium bath. The calorimeter is suspended in a vacuum space to minimize heat exchange by conduction and convection.
- Procedure:
 - The sample is cooled to the desired starting temperature.
 - A known amount of electrical energy is supplied to a heater attached to the calorimeter, causing a rise in the sample's temperature.
 - The temperature of the calorimeter is monitored over time before, during, and after the heating period.
 - The heat capacity is calculated from the temperature rise and the amount of energy supplied, after correcting for any heat exchange with the surroundings.

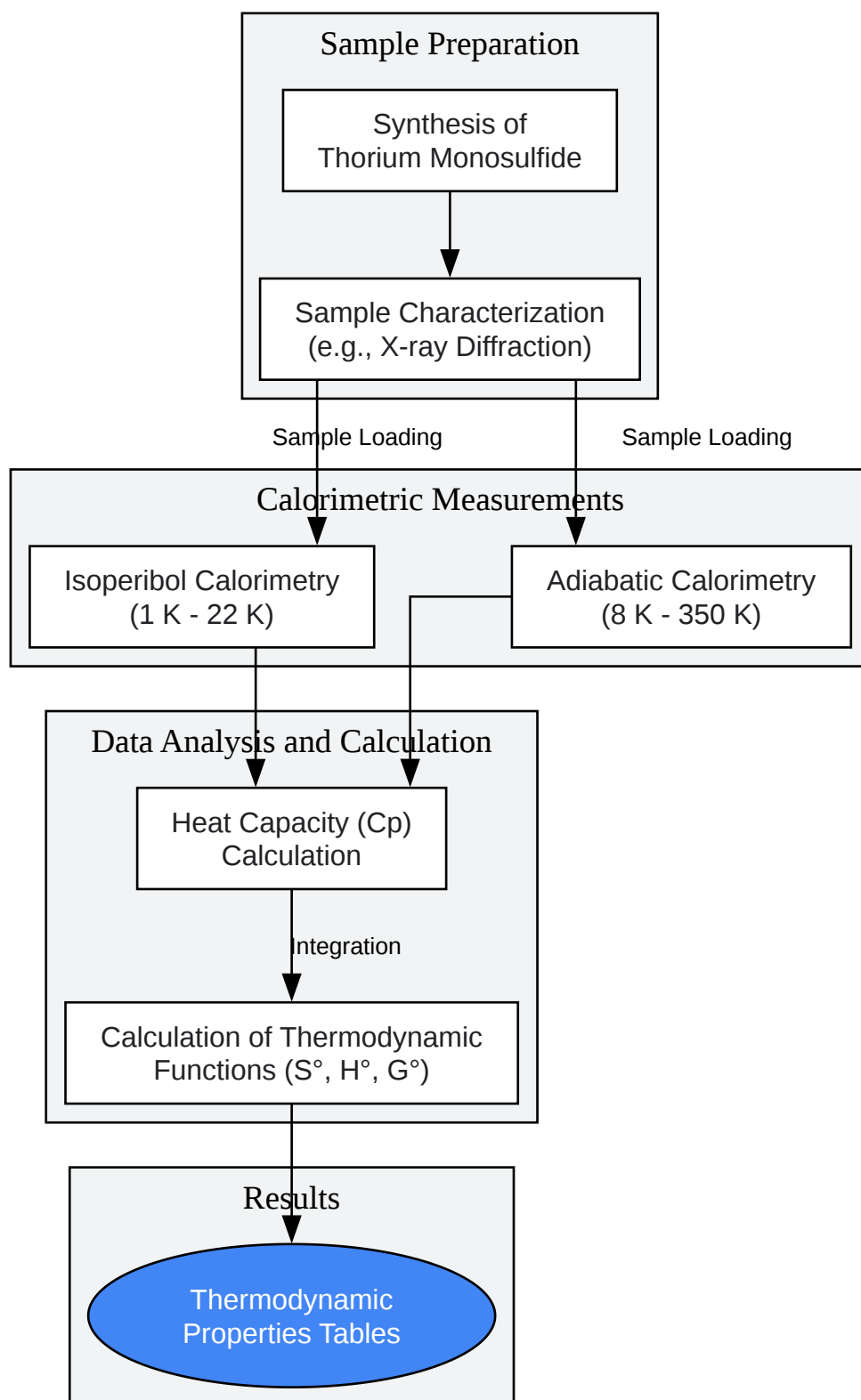
2. Adiabatic Calorimetry (8 K to 350 K): For temperatures above 8 K, an adiabatic calorimeter was utilized. In this technique, the temperature of the surroundings is continuously adjusted to match the temperature of the calorimeter, thereby minimizing heat exchange.

- Apparatus: A cryostat with a sample calorimeter surrounded by an adiabatic shield. Thermocouples are used to monitor the temperature difference between the calorimeter and the shield.
- Procedure:
 - The sample is cooled to the lowest temperature of the measurement range.
 - A known quantity of electrical energy is introduced to the sample calorimeter, causing its temperature to increase.
 - Throughout the heating period, the temperature of the adiabatic shield is actively controlled to remain identical to the temperature of the calorimeter.
 - The heat capacity is determined from the measured temperature increment and the supplied energy.

The accuracy of the heat capacity measurements was estimated to be within 0.2% for the isoperibol method and ranged from 5% at 8 K to 0.2% above 25 K for the adiabatic method.^[4]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the calorimetric determination of the thermodynamic properties of thorium monosulfide.



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Figure 1: Experimental workflow for determining the low-temperature thermodynamic properties of thorium monosulfide.

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